1-isonicotinoyl-4-(2-methylbenzyl)piperazine
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Description
Synthesis Analysis
The synthesis of benzylpiperazine derivatives, including compounds related to 1-isonicotinoyl-4-(2-methylbenzyl)piperazine, typically involves multi-step chemical processes. For instance, the metabolites of certain benzylpiperazine compounds have been synthesized to confirm proposed structures, indicating a complex synthetic pathway that may involve steps such as alkylation, reduction, and cyclization (Ohtaka et al., 1989).
Molecular Structure Analysis
Spectroscopic methods like FT-IR, FT-Raman, UV, NMR, and molecular docking studies provide insights into the molecular structure of benzylpiperazine derivatives. For example, 1-(4-Methylbenzyl) piperazine was analyzed using these techniques to understand its conformers, molecular geometries, and interactions (Subashini & Periandy, 2017).
Chemical Reactions and Properties
Benzylpiperazine derivatives undergo various chemical reactions, reflecting their reactivity and functional group transformations. The reactions can include N-dealkylation, O-demethylation, and hydroxylation, as observed in the biotransformation pathways of certain benzylpiperazine compounds (Kawashima et al., 1991).
Physical Properties Analysis
The physical properties of 1-isonicotinoyl-4-(2-methylbenzyl)piperazine and related compounds can be inferred from spectroscopic analyses, which reveal information about the compound's state, solubility, and stability. The detailed physical properties would depend on the specific molecular structure and substituents present in the compound.
Chemical Properties Analysis
The chemical properties of benzylpiperazine derivatives are determined by their molecular framework and functional groups. These properties influence the compound's reactivity, acidity/basicity, and potential for forming derivatives or undergoing substitution reactions. For example, the synthesis and study of imidazoline derivatives related to piperazine compounds have shown significant insights into their chemical behavior and potential for glucose homeostasis modulation (Le Bihan et al., 1999).
Mechanism of Action
Safety and Hazards
“1-(2-Methylbenzyl)piperazine” is classified as having acute oral toxicity (Category 4), skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
[4-[(2-methylphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15-4-2-3-5-17(15)14-20-10-12-21(13-11-20)18(22)16-6-8-19-9-7-16/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMRHTKBSVKKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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